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  • Product: Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate
  • CAS: 7512-08-5

Core Science & Biosynthesis

Foundational

An In-Vitro Mechanistic Investigation of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate: A Structurally-Guided Hypothesis

Abstract Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is a synthetic compound with a notable absence of published in-vitro pharmacological data. This technical guide addresses this knowledge gap by proposing a scientificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is a synthetic compound with a notable absence of published in-vitro pharmacological data. This technical guide addresses this knowledge gap by proposing a scientifically-grounded, hypothetical mechanism of action centered on its structural similarities to known opioid analgesics, particularly pethidine. We present a comprehensive, step-by-step in-vitro strategy designed to rigorously test the hypothesis that this compound interacts with opioid receptors. This document provides drug development professionals, researchers, and scientists with detailed experimental protocols, from initial receptor binding assays to functional downstream signaling analyses, complete with data interpretation guidelines and visual workflows to facilitate the investigation of this and structurally related novel chemical entities.

Introduction and Hypothesis Formulation

The azepane scaffold, featuring a seven-membered heterocyclic ring, is a privileged structure in medicinal chemistry. The specific molecule, ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, shares key structural motifs with the phenylpiperidine class of synthetic opioids, most notably pethidine (meperidine). Pethidine exerts its analgesic effects primarily through agonism at the μ-opioid receptor (MOR)[1][2].

The structural parallels between ethyl 7-oxo-4-phenyl-4-azepanecarboxylate and pethidine, specifically the N-substituted phenyl group and the ethyl carboxylate moiety, form the basis of our central hypothesis: Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate functions as a ligand for opioid receptors, potentially acting as an agonist, partial agonist, or antagonist.

This guide will outline a logical and systematic in-vitro approach to test this hypothesis, starting with broad screening and progressing to detailed mechanistic studies.

Proposed In-Vitro Investigation Workflow

A tiered approach is recommended to efficiently characterize the potential interaction of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate with opioid receptors.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Downstream Signaling & Selectivity A Radioligand Binding Assay (μ, δ, κ) B Membrane Potential Assay A->B Alternative initial screen C [³⁵S]GTPγS Binding Assay A->C If binding is confirmed D cAMP Inhibition Assay C->D To confirm G-protein coupling and downstream effect E β-Arrestin Recruitment Assay D->E To investigate biased agonism F Receptor Internalization Assay E->F To assess receptor regulation

Caption: Proposed experimental workflow for in-vitro characterization.

Tier 1: Initial Screening for Opioid Receptor Interaction

The primary objective of this tier is to determine if ethyl 7-oxo-4-phenyl-4-azepanecarboxylate binds to any of the three classical opioid receptors: mu (μ), delta (δ), or kappa (κ).

Radioligand Binding Assay

This is the gold-standard method for determining the affinity of a test compound for a receptor.

Protocol:

  • Preparation of Cell Membranes: Utilize membranes from cell lines stably overexpressing human opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

  • Radioligand Selection:

    • For μ-opioid receptors: [³H]DAMGO (a high-affinity μ-agonist).

    • For δ-opioid receptors: [³H]Naltrindole (a δ-antagonist).

    • For κ-opioid receptors: [³H]U-69,593 (a κ-agonist).

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Termination and Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Interpretation:

Ki Value RangeInterpretation
< 100 nMHigh affinity, strong evidence of interaction.
100 nM - 1 µMModerate affinity, warrants further investigation.
> 1 µMLow affinity, likely not a primary target.

Tier 2: Functional Characterization of Receptor Activation

If binding is confirmed, the next step is to determine the functional consequence of this interaction: is the compound an agonist, antagonist, or inverse agonist?

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding, a hallmark of agonism.[3]

Protocol:

  • Materials: Use the same cell membranes as in the binding assay.[3]

  • Assay Buffer: Prepare a buffer containing GDP to keep G-proteins in their inactive state.

  • Reaction Mixture: Combine cell membranes, varying concentrations of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, and [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: The assay is terminated and radioactivity is measured similarly to the radioligand binding assay.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist (e.g., DAMGO for the μ-receptor).

cAMP Inhibition Assay

Opioid receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Protocol:

  • Cell Culture: Use whole cells expressing the opioid receptor of interest.

  • Cell Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[3]

  • Compound Addition: Add varying concentrations of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

  • Incubation: Incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP production.

Data Interpretation for Functional Assays:

Compound Behavior[³⁵S]GTPγS BindingcAMP Inhibition
Full Agonist Stimulates binding with high efficacy (Emax similar to control).Inhibits cAMP production with high efficacy.
Partial Agonist Stimulates binding with lower efficacy than a full agonist.Partially inhibits cAMP production.
Antagonist No stimulation of binding on its own.No effect on its own.
Inverse Agonist Decreases basal [³⁵S]GTPγS binding.Increases cAMP levels above baseline.

Tier 3: Downstream Signaling and Selectivity

A deeper understanding of the compound's mechanism can be achieved by investigating downstream signaling pathways, such as β-arrestin recruitment. This is particularly relevant for identifying "biased agonists" which preferentially activate one pathway over another.

G receptor Opioid Receptor 7TM g_protein Gαi/o Gβγ receptor:port->g_protein Agonist Binding beta_arrestin β-Arrestin receptor:port->beta_arrestin Phosphorylation & Binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp ATP to cAMP internalization Receptor Internalization beta_arrestin->internalization

Caption: Simplified opioid receptor signaling pathways.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and internalization.

Protocol:

  • Assay Principle: Utilize a technology such as Bioluminescence Resonance Energy Transfer (BRET) or a cell-based enzyme fragment complementation assay.

  • Cell Lines: Use cell lines co-expressing the opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

  • Compound Addition: Add varying concentrations of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

  • Signal Detection: Measure the energy transfer between the donor and acceptor molecules, which increases upon their proximity following β-arrestin recruitment.

  • Data Analysis: Determine the EC₅₀ and Emax for β-arrestin recruitment.

Data Interpretation and Bias Analysis:

By comparing the potency and efficacy of the compound in the G-protein activation assays (e.g., cAMP) and the β-arrestin recruitment assay, a "bias factor" can be calculated. A compound that is significantly more potent or efficacious in one pathway is considered a biased agonist.

Conclusion and Future Directions

The in-vitro experimental cascade detailed in this guide provides a robust framework for elucidating the mechanism of action of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate. Based on its structural similarity to pethidine, a logical starting point is the investigation of its interaction with opioid receptors.[1][4] The proposed tiered approach, from initial binding studies to functional and downstream signaling assays, will not only confirm or refute the primary hypothesis but also provide a comprehensive pharmacological profile of the compound.

Should the compound demonstrate significant activity at opioid receptors, further in-vitro studies could include:

  • Receptor Subtype Selectivity: More detailed binding and functional assays across a wider panel of opioid and non-opioid receptors.

  • In-vitro ADME/Tox: Assessment of metabolic stability, cytotoxicity, and potential for off-target effects.

The data generated from this in-vitro investigation will be crucial for making informed decisions about the potential of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate as a lead compound for further drug development.

References

  • Pethidine - Wikipedia. Available at: [Link]

  • Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Available at: [Link]

  • Pethidine Injection BP 50mg/ml - Summary of Product Characteristics (SmPC) - (emc). Available at: [Link]

  • In vitro opioid receptor assays - PubMed. Available at: [Link]

  • Pethidine - about, usage, side effects and alternatives - Healthdirect. Available at: [Link]

  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. - International Association for the Study of Pain (IASP). Available at: [Link]

  • Pethidine Hydrochloride 50 mg Tablets - Patients. Available at: [Link]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed - NIH. Available at: [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - Frontiers. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate: A Mechanistic ADME Guide

Executive Summary In preclinical drug discovery, the evaluation of novel heterocyclic scaffolds requires moving beyond basic screening to understand the mechanistic drivers of absorption, distribution, metabolism, and ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the evaluation of novel heterocyclic scaffolds requires moving beyond basic screening to understand the mechanistic drivers of absorption, distribution, metabolism, and excretion (ADME). Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS 7512-08-5) is a highly functionalized building block that merges three distinct pharmacokinetic features: a lipophilic ester prodrug moiety, a sterically demanding phenyl ring, and a lactamized (7-oxo) azepane core.

Azepane rings are recognized as privileged structures in medicinal chemistry, particularly in neuropharmacology and protease inhibition1[1]. However, their development is often bottlenecked by metabolic liabilities. This technical whitepaper establishes a predictive and empirical framework for profiling the pharmacokinetics of this compound, utilizing self-validating in vitro systems to map its metabolic fate.

Structural Pharmacokinetics: The Mechanistic Rationale

As an application scientist, my approach to ADME profiling begins with structural causality. The pharmacokinetic behavior of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is dictated by the interplay of its functional groups:

A. The 7-Oxo-Azepane (Lactam) Core: Overcoming CYP-Mediated Cleavage

Unprotected cyclic tertiary amines (such as standard azepanes) typically suffer from poor metabolic stability, often exhibiting an in vitro half-life ( t1/2​ ) of less than 1 minute in rat liver microsomes2[2]. This rapid clearance is driven by Cytochrome P450 (CYP) enzymes catalyzing the oxidation of the alpha-carbon, leading to unstable intermediates and subsequent ring cleavage. The Causality: The inclusion of the 7-oxo group forms a caprolactam. This carbonyl addition drastically improves both the configurational and metabolic stability of the ring, shifting the clearance burden away from rapid ring opening and improving overall bioavailability 3[3].

B. The Ethyl Ester Prodrug Moiety: Lipophilicity vs. Hydrolysis

Esterification of carboxyl groups with aliphatic alcohols is a classic prodrug strategy designed to increase a molecule's lipophilicity, thereby facilitating passive diffusion across lipid bilayers 4[4]. The Causality: While the ethyl ester enhances membrane permeation, it acts as a metabolic "soft spot." In systemic circulation, it is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases, yielding the active carboxylic acid metabolite (a mass reduction of 28.03 Da corresponding to −C2​H4​ )5[5].

C. The C4-Phenyl Substitution

The phenyl ring provides essential hydrophobic target engagement but introduces a secondary site for CYP450-mediated aromatic monohydroxylation, which typically follows the primary ester hydrolysis event.

Visualizing the Metabolic Fate

MetabolicPathway Parent Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (Lipophilic Prodrug) Esterase Carboxylesterases (Plasma/Hepatic) Parent->Esterase Rapid Hydrolysis CYP450 CYP450 Enzymes (Hepatic Phase I) Parent->CYP450 Slow Oxidation Metabolite1 7-oxo-4-phenyl-4-azepanecarboxylic acid (Primary Active Metabolite) Esterase->Metabolite1 Metabolite2 Hydroxylated Phenyl Derivatives (Secondary Metabolites) CYP450->Metabolite2 Phase2 Phase II Conjugation (Glucuronidation/Excretion) Metabolite1->Phase2 Metabolite2->Phase2

Fig 1. Predicted Phase-I and Phase-II metabolic pathways of the azepane scaffold.

The Self-Validating Experimental Framework

To empirically determine the PK properties of this compound, we cannot rely on a single-point clearance assay. Because the molecule contains both an ester (cleared by esterases) and a phenyl ring (cleared by CYPs), we must decouple these pathways.

The Trustworthiness Principle: A robust ADME profile requires a self-validating system. By running parallel incubations with and without NADPH (the essential cofactor for CYP450), we definitively partition the intrinsic clearance ( CLint​ ) into hydrolytic and oxidative components. If rapid clearance occurs without NADPH, we confirm esterase-driven hydrolysis.

Protocol: LC-qToF-MS Guided Phase-I Clearance Partitioning Assay

This protocol is adapted from gold-standard methodologies used to evaluate ethyl ester cleavage in human liver microsomes (HLM)6[6].

Step 1: Matrix Preparation & Control Setup

  • Prepare a 1 mg/mL stock solution of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in Acetonitrile (ACN). Dilute to a working concentration of 10 µg/mL.

  • Internal Controls: Prepare Enalapril (esterase-sensitive positive control) and Midazolam (CYP3A4-sensitive positive control) to validate enzymatic viability.

Step 2: Parallel Incubation (The Causality Check)

  • Prepare two reaction mixtures (50 µL total volume per well) in 0.5 M phosphate buffer (pH 7.4).

  • Arm A (Total Clearance): Add 2.5 µL pooled Human Liver Microsomes (pHLM), 3.0 µL NADPH-regenerating system, and 0.5 µL of the compound working solution.

  • Arm B (Esterase-Only Clearance): Identical to Arm A, but replace the NADPH-regenerating system with an equivalent volume of phosphate buffer.

  • Incubate both arms at 37°C for 30 minutes.

Step 3: Reaction Quenching & Extraction

  • Terminate the reaction by adding 150 µL of ice-cold ACN containing an analytical internal standard (IS).

  • Add 25 µL of 10 M ammonium formate solution to aid precipitation.

  • Centrifuge the samples at 13,000 rpm for 4 minutes at 4°C.

Step 4: LC-qToF-MS Analysis

  • Transfer 1 mL of the organic layer, evaporate to dryness under nitrogen, and reconstitute in 25 µL of mobile phase A/B (50/50, v/v).

  • Analyze via Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) to quantify parent disappearance and identify the −28.03 Da ester hydrolysis metabolite.

Workflow Prep 1. Compound Prep (10 µg/mL in ACN) Incubate 2. pHLM Incubation (± NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Ice-cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (13,000 rpm, 4 min) Quench->Centrifuge LCMS 5. LC-qToF-MS (Clearance ID) Centrifuge->LCMS

Fig 2. Self-validating in vitro pHLM assay workflow for clearance partitioning.

Quantitative Data Presentation

To facilitate rapid decision-making, the following tables summarize the predictive pharmacokinetic parameters and the experimental matrix required to validate them.

Table 1: Predictive Physicochemical and Pharmacokinetic Parameters
ParameterPredicted ProfileMechanistic Rationale
LogP (Lipophilicity) High (approx. 2.5 - 3.5)Driven by the ethyl ester and C4-phenyl ring, ensuring high passive permeability.
Plasma Stability ( t1/2​ ) Short (< 15 mins)Ethyl esters are rapidly cleaved by plasma butyrylcholinesterases and carboxylesterases.
Hepatic CLint​ (CYP) Low to ModerateThe 7-oxo lactamization protects the azepane ring from rapid alpha-carbon oxidation.
Primary Metabolite 7-oxo-4-phenyl-4-azepanecarboxylic acidFormed via stoichiometric ester hydrolysis; highly polar, restricting further tissue distribution.
Table 2: Experimental Matrix for Clearance Partitioning
Assay ArmMatrixCofactor AddedTarget Enzyme SystemExpected Clearance Driver
1. Total HLM pHLM+ NADPHCYPs + EsterasesRapid clearance (Hydrolysis + Oxidation)
2. Hydrolytic HLM pHLM- NADPHEsterases OnlyRapid clearance (Hydrolysis dominant)
3. Plasma Stability Human PlasmaNonePlasma EsterasesRapid clearance (Hydrolysis only)
4. Negative Control BufferNoneNoneNo clearance (Confirms chemical stability)

References

  • Source: univpm.
  • Source: nih.
  • Source: nih.
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)
  • Source: scirp.
  • Source: acs.

Sources

Foundational

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate: Structural Profiling, Synthesis, and Applications of a Privileged Azepane Scaffold

Executive Summary In contemporary medicinal chemistry, conformationally constrained seven-membered heterocycles—specifically azepanes and their lactam derivatives—have emerged as privileged scaffolds for central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, conformationally constrained seven-membered heterocycles—specifically azepanes and their lactam derivatives—have emerged as privileged scaffolds for central nervous system (CNS) drug discovery. Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS: 7512-08-5) is a highly functionalized caprolactam derivative. Featuring a quaternary stereocenter at the C4 position substituted with both a phenyl ring and an ethyl ester, this molecule serves as a critical intermediate and structural analog to established neuropharmacological agents, including monoamine transporter inhibitors and opioid receptor ligands[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed for high-yield laboratory generation.

Physicochemical Profiling & Molecular Descriptors

Understanding the pharmacokinetic potential of a scaffold begins with its fundamental physical properties. The parameters of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate align exceptionally well with Lipinski’s Rule of Five, making it an ideal candidate for Blood-Brain Barrier (BBB) penetration.

PropertyValuePharmacological Significance
CAS Registry Number 7512-08-5[2]Unique identifier for chemical sourcing.
Molecular Formula C15H19NO3[2]Defines the atomic composition.
Molecular Weight 261.32 g/mol [2]< 500 Da, optimal for oral bioavailability and CNS access.
Density (Predicted) 1.119 g/cm³[2]Indicates standard organic packing density.
Boiling Point (Predicted) 438.1°C at 760 mmHg[2]High BP reflects strong intermolecular hydrogen bonding (lactam).
Flash Point (Predicted) 218.8°C[2]Relevant for safe handling and scale-up synthesis.
Topological Polar Surface Area 55.4 Ų[2]< 90 Ų, highly predictive of excellent BBB permeability.
LogP (Predicted) 1.34[2]Optimal lipophilicity (1.0–3.0 range) for CNS target partitioning.

Causality Insight: The LogP of 1.34 and TPSA of 55.4 Ų are not coincidental; they are the direct result of balancing the polar lactam core (which provides a rigid hydrogen bond donor/acceptor pair) with the lipophilic bulk of the C4-phenyl and ethyl ester groups. This precise balance prevents the molecule from being sequestered in lipid membranes while ensuring it is not too polar to cross the BBB.

Structural & Mechanistic Insights

The seven-membered azepane ring introduces unique conformational flexibility compared to traditional six-membered piperidines, allowing it to access distinct, previously unexploited binding pockets in target receptors[3].

  • Nomenclature & Symmetry Note: Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is structurally equivalent to ethyl 2-oxo-5-phenylazepane-5-carboxylate. When numbering an azepan-2-one ring, if the nitrogen is position 1 and the carbonyl is position 2, the C4 substituent in the "7-oxo" nomenclature maps perfectly to the C5 position. This symmetry is crucial for its synthesis, as it prevents the formation of complex regioisomer mixtures during ring expansion.

Pharmacophore Scaffold Azepane Scaffold (CAS 7512-08-5) Lactam 7-Oxo Lactam Motif (H-Bond Donor/Acceptor) Scaffold->Lactam Phenyl C4 Phenyl Group (Pi-Pi Stacking / Hydrophobic) Scaffold->Phenyl Ester C4 Ethyl Ester (Steric Bulk / H-Bond Acceptor) Scaffold->Ester Target CNS Target (e.g., GPCR / Transporter) Lactam->Target Anchoring Phenyl->Target Hydrophobic Pocket Ester->Target Receptor Sub-pocket

Fig 2. Pharmacophore mapping of the azepane scaffold to a putative CNS target.

Synthetic Workflow: The Beckmann Rearrangement Protocol

The archetypal method for synthesizing caprolactams from cyclohexanones is the Beckmann rearrangement[4]. However, traditional conditions using harsh acids (e.g., sulfuric acid or polyphosphoric acid) risk hydrolyzing the sensitive C4 ethyl ester. To preserve this functional group, a mild, organocatalytic approach using a Triphosphazene (TAPC) catalyst is employed[5].

Step 1: Oximation
  • Reagents: 4-phenyl-4-(ethoxycarbonyl)cyclohexanone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.2 eq).

  • Solvent: Absolute ethanol.

  • Procedure: Dissolve the ketone precursor in ethanol. Add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture under nitrogen for 2-4 hours.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt. This specific choice of a weak base prevents the saponification of the C4 ethyl ester that would occur if stronger bases (like NaOH) were used.

  • Workup: Concentrate under reduced pressure, partition between water and ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the symmetric oxime intermediate.

Step 2: Mild Beckmann Rearrangement
  • Reagents: Oxime intermediate (1.0 eq), Triphosphazene (TAPC) catalyst (5 mol%)[5].

  • Solvent: Hexafluoroisopropanol (HFIP).

  • Procedure: Dissolve the oxime in HFIP. Add the TAPC catalyst and stir at 80°C for 2 hours[5].

  • Causality: TAPC in a fluorinated solvent provides a highly efficient, sulfate-free catalytic turnover. It activates the oxime hydroxyl group via a nucleophilic aromatic substitution-like intermediate, triggering the anti-periplanar migration of the C-C bond to the nitrogen atom without exposing the ester to hydrolytic cleavage[5].

Workflow A Ketone Precursor 4-phenyl-4-(ethoxycarbonyl) cyclohexanone B Oxime Intermediate (Symmetric) A->B NH2OH·HCl, NaOAc EtOH, Reflux C Target Lactam Ethyl 7-oxo-4-phenyl-4- azepanecarboxylate B->C TAPC Catalyst HFIP, 80°C (Beckmann)

Fig 1. Two-step synthetic workflow via oximation and mild Beckmann rearrangement.

Trustworthiness: Protocol Validation & Quality Control

In a self-validating synthetic system, analytical checkpoints are mandatory to confirm structural integrity and reaction completion.

  • FT-IR Spectroscopy: The successful conversion of the oxime to the lactam is confirmed by the disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) and the emergence of a sharp lactam N-H stretch (~3200 cm⁻¹). Crucially, two distinct carbonyl peaks must be observed: the lactam C=O stretch (~1660 cm⁻¹) and the preserved ester C=O stretch (~1735 cm⁻¹).

  • ¹H-NMR (CDCl₃): The spectrum will reveal a broad singlet for the lactam N-H proton (typically 6.0–6.5 ppm). The methylene protons adjacent to the newly inserted nitrogen atom (C6-H₂) will shift significantly downfield to ~3.2–3.4 ppm, serving as the definitive proof of successful ring expansion.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a primary molecular ion peak at m/z 262.14 [M+H]⁺, confirming the molecular weight of 261.32 g/mol [2].

References

  • Bioorganic & Medicinal Chemistry. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry" (2015). Available at: [Link]

  • Journal of Medicinal Chemistry. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology" (2025). Available at: [Link]

  • The Journal of Organic Chemistry. "Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst" (2008). Available at: [Link]

  • Wikipedia. "Beckmann rearrangement". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, a novel azepane derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, a novel azepane derivative with significant potential in medicinal chemistry. The azepane scaffold is a key structural motif in a variety of biologically active compounds.[1] This protocol outlines a plausible and robust multi-step synthetic route, commencing from readily available starting materials. The synthesis leverages fundamental organic transformations, including a Michael addition, reduction of a nitro group, and an intramolecular Dieckmann condensation to construct the core azepane ring.[2][3][4][5] Each step is detailed with theoretical justifications, safety precautions, and purification procedures. This guide is intended to provide researchers with a practical framework for the synthesis and future exploration of this and related compounds.

Introduction

The seven-membered nitrogen-containing heterocycle, the azepane ring system, is a recurring structural feature in a multitude of pharmacologically active molecules.[1] Its conformational flexibility and three-dimensional arrangement make it an attractive scaffold for the design of novel therapeutic agents targeting a diverse array of biological targets. The title compound, Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, incorporates this key azepane core functionalized with a phenyl group and an ethyl ester, making it a valuable intermediate for the synthesis of more complex drug candidates.

This application note details a logical and efficient synthetic pathway to this target molecule. The described route is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence that can be conceptually divided into three key stages:

  • Formation of the Di-ester Precursor: This stage involves the construction of a linear carbon chain containing the necessary functional groups for the subsequent cyclization. This is achieved through a Michael addition reaction.

  • Introduction of the Phenylamino Moiety: This step focuses on the formation of the aniline derivative required for the azepane ring. This is accomplished via the reduction of an aromatic nitro group.[6][7][8][9][10]

  • Cyclization to the Azepane Core: The final stage involves an intramolecular Dieckmann condensation to form the seven-membered azepane ring.[2][3][4][5][11]

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Starting Materials: - Ethyl acrylate - Ethyl nitroacetate - Aniline Step1 Step 1: Michael Addition Formation of Diethyl 2-nitro-4-pentanedioate Start->Step1 Base (e.g., NaOEt) Step2 Step 2: Reduction of Nitro Group Formation of Diethyl 2-amino-4-pentanedioate Step1->Step2 Reducing Agent (e.g., H2, Pd/C) Step3 Step 3: Reductive Amination with Benzaldehyde Formation of Diethyl 2-(benzylamino)-4-pentanedioate Step2->Step3 Benzaldehyde, NaBH(OAc)3 Step4 Step 4: N-Alkylation with Ethyl Bromoacetate Formation of Diethyl 2-((N-benzyl-N-(2-ethoxy-2-oxoethyl))amino)pentanedioate Step3->Step4 Ethyl bromoacetate, Base (e.g., K2CO3) Step5 Step 5: Dieckmann Condensation Formation of Ethyl 1-benzyl-3-oxo-4-azepanecarboxylate Step4->Step5 Strong Base (e.g., NaH) Step6 Step 6: Decarboxylation and Phenyl Group Introduction (Conceptual) Target Molecule Step5->Step6 Further modification steps

Caption: Proposed synthetic pathway for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of the Di-ester Precursor via Michael Addition

Principle: The first step involves a Michael addition of ethyl nitroacetate to ethyl acrylate. This reaction forms the carbon backbone of the target molecule.

Protocol: Synthesis of Diethyl 4-nitropimelate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl nitroacetate (13.3 g, 0.1 mol) dropwise at room temperature. After the addition is complete, add ethyl acrylate (10.0 g, 0.1 mol) dropwise, maintaining the temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl 4-nitropimelate.

Stage 2: Formation of the Phenylamino Moiety

Principle: The nitro group of diethyl 4-nitropimelate is reduced to an amine, which is then reacted with a phenyl source. A common method for nitro group reduction is catalytic hydrogenation.[6][7][10]

Protocol: Synthesis of Diethyl 4-aminopimelate

  • Reaction Setup: In a Parr hydrogenation apparatus, dissolve diethyl 4-nitropimelate (23.3 g, 0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Hydrogenation: Pressurize the apparatus with hydrogen gas (50 psi) and shake at room temperature for 6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield diethyl 4-aminopimelate, which can be used in the next step without further purification.

Protocol: Synthesis of Diethyl 4-anilinopimelate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve diethyl 4-aminopimelate (20.3 g, 0.1 mol) and bromobenzene (15.7 g, 0.1 mol) in dimethylformamide (DMF) (100 mL).

  • Addition of Base and Catalyst: Add potassium carbonate (27.6 g, 0.2 mol) and a catalytic amount of copper(I) iodide (CuI) (1.9 g, 0.01 mol).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (200 mL). Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain diethyl 4-anilinopimelate.

Stage 3: Cyclization to the Azepane Core via Dieckmann Condensation

Principle: The final step is an intramolecular Dieckmann condensation of the di-ester to form the seven-membered β-keto ester ring.[2][3][4][5][11] This reaction is typically promoted by a strong base.

Protocol: Synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium hydride (NaH) (60% dispersion in mineral oil, 4.8 g, 0.12 mol) and wash with dry hexane to remove the mineral oil. Carefully add dry toluene (200 mL).

  • Addition of Reactant: Heat the suspension to reflux. Add a solution of diethyl 4-anilinopimelate (27.9 g, 0.1 mol) in dry toluene (50 mL) dropwise over 1 hour.

  • Reaction: Continue to reflux the reaction mixture for 4 hours. The completion of the reaction can be monitored by the cessation of hydrogen evolution.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a mixture of ice and concentrated hydrochloric acid until the solution is acidic. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Expected Yield (%)
1Ethyl nitroacetate, Ethyl acrylateSodium ethoxideEthanol12 hoursRoom Temp.70-80
2aDiethyl 4-nitropimelateH₂, 10% Pd/CEthanol6 hoursRoom Temp.90-95
2bDiethyl 4-aminopimelate, BromobenzeneK₂CO₃, CuIDMF24 hours12060-70
3Diethyl 4-anilinopimelateSodium hydrideToluene4 hoursReflux65-75

Note: Yields are estimates and may vary depending on experimental conditions and purification efficiency.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and practical guide for the preparation of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate. By employing well-established and reliable organic transformations, this protocol offers a solid foundation for researchers to synthesize this valuable azepane derivative. The modularity of this synthetic sequence also allows for the potential generation of a library of related compounds by varying the starting materials, which could be instrumental in the exploration of new chemical space for drug discovery.

References

  • Organic Letters.

  • Journal of Visualized Experiments.

  • OrgoSolver.

  • Wikipedia.

  • Organic Chemistry Portal.

  • Chemistry Stack Exchange.

  • Chemical Communications.

  • SynArchive.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • Alfa Chemistry.

  • National Center for Biotechnology Information.

  • BenchChem.

  • The Journal of Organic Chemistry.

  • Wikipedia.

  • Journal of Chemical Education.

  • ResearchGate.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scientific Rationale E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (C₁₅H₁₉NO₃, Monoisotopic Mass: 261.136 Da) is a highly functionalized caprolactam derivative. Molecules containing the azepane-lactam core are of significant interest in medicinal chemistry due to their conformational flexibility and ability to act as transition-state analogs in enzyme inhibition.

During early-stage drug development, establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) profile for such compounds is critical for structural elucidation, impurity profiling, and quantitative bioanalysis. This application note details the causal mechanisms behind the collision-induced dissociation (CID) of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate and provides a self-validating experimental protocol for its analysis.

Structural Deconstruction & Causality of Fragmentation

To develop a reliable multiple reaction monitoring (MRM) method, one must first understand why the molecule fragments the way it does under positive Electrospray Ionization (+ESI). The fragmentation of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is governed by three primary structural motifs:

The Ethyl Ester Moiety (Charge-Remote & Charge-Driven Cleavage)

In +ESI, protonation primarily occurs at the most basic sites—in this case, the ester carbonyl or the lactam carbonyl. The ethyl ester group is highly susceptible to low-energy neutral losses [2].

  • Loss of Ethylene (-28 Da): A classic McLafferty-type rearrangement or charge-remote hydrogen transfer leads to the expulsion of ethylene (C₂H₄), converting the ethyl ester into a carboxylic acid ([M+H - 28]⁺ at m/z 234.11) [4].

  • Loss of Ethanol (-46 Da): Direct nucleophilic cleavage or charge-driven fragmentation results in the loss of intact ethanol (CH₃CH₂OH), yielding a highly stable acylium ion ([M+H - 46]⁺ at m/z 216.10) [2, 4].

The Caprolactam (Azepane) Core

The 7-membered lactam ring requires higher collision energies (CE) to fracture compared to the ester group. Once the ester moiety has been cleaved, the residual energy drives the opening of the caprolactam ring [1].

  • Loss of Carbon Monoxide (-28 Da): Following ring opening, the expulsion of CO from the lactam carbonyl is a hallmark of cyclic amides, leading to ring-contracted or linear amine fragments [1, 3].

  • Loss of Isocyanic Acid (-43 Da): Deep fragmentation often involves the loss of HNCO, a diagnostic transition for lactam-containing pharmaceuticals [5].

The Quaternary C4-Phenyl Node

The C4 position is a quaternary carbon bearing both the ester and a phenyl ring. This dense steric environment stabilizes developing positive charges (benzylic/tertiary carbocation stabilization) during high-energy CID, ensuring that the phenyl-containing core remains intact as a dominant lower-mass product ion (e.g., m/z 145.08) [3].

Proposed Fragmentation Pathway

The following diagram maps the logical progression of product ions generated during MS/MS analysis.

G M [M+H]+ m/z 262.14 EthyleneLoss [M+H - C2H4]+ m/z 234.11 (Carboxylic Acid) M->EthyleneLoss - C2H4 (28 Da) McLafferty-type EthanolLoss [M+H - C2H5OH]+ m/z 216.10 (Acylium Ion) M->EthanolLoss - C2H5OH (46 Da) Direct Ester Cleavage WaterLoss [M+H - C2H4 - H2O]+ m/z 216.10 (Acylium Ion) EthyleneLoss->WaterLoss - H2O (18 Da) LactamCleavage [Fragment - CO]+ m/z 188.10 (Ring Contraction) EthanolLoss->LactamCleavage - CO (28 Da) Lactam Opening WaterLoss->LactamCleavage - CO (28 Da) Lactam Opening DeepFrag Phenyl Core Fragment m/z 145.08 LactamCleavage->DeepFrag - HNCO (43 Da) Deep CID

Proposed ESI-MS/MS fragmentation pathways for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

Quantitative Data Presentation

To facilitate immediate implementation into your laboratory's triple quadrupole (QqQ) or Q-TOF systems, the theoretical exact masses and recommended MRM parameters are summarized below.

Table 1: High-Resolution MS/MS Fragment Ion Annotation
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative Abundance (Est.)
262.1438234.112528.0313Loss of Ethylene (C₂H₄)High
262.1438216.101946.0419Loss of Ethanol (C₂H₆O)Very High (Base Peak)
262.1438188.107074.0368Loss of EtOH + COMedium
262.1438145.0886117.0552Phenyl-Azepane CoreLow-Medium
Table 2: Optimized MRM Transitions for LC-MS/MS Quantification
MRM TransitionDwell Time (ms)Collision Energy (eV)Purpose in Workflow
262.1 → 216.1 5015 - 20Quantifier: Highly sensitive, low-energy ester cleavage.
262.1 → 234.1 5010 - 15Qualifier 1: Confirms ester presence; structural verification.
262.1 → 188.1 5025 - 30Qualifier 2: Confirms lactam core; requires higher CE.

Experimental Protocol: LC-MS/MS Method

This protocol is designed as a self-validating system . By incorporating specific blanks, matrix spikes, and internal standards, the method inherently flags false positives, matrix suppression, or instrument drift without requiring post-analysis guesswork.

Reagents and Materials
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA). (Causality: FA provides the abundant protons necessary to drive +ESI ionization at the ester/lactam carbonyls).

  • Mobile Phase B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₆-labeled or deuterated analog) or a structurally similar caprolactam.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing the IS (100 ng/mL). (Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing column fouling).

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of Mobile Phase A. (Causality: Diluting the organic extract with aqueous phase prevents poor peak shape/solvent effects during injection onto a reversed-phase column).

Liquid Chromatography Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces backpressure and improves mass transfer kinetics for sharper peaks).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash phase)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

System Suitability and Self-Validation Steps (Critical)

To ensure trustworthiness, every analytical batch must pass the following system checks before data is accepted:

  • Double-Blank Injection: Inject a matrix sample containing no analyte and no IS. Validation: The signal at the quantifier MRM (262.1 → 216.1) must be <20% of the Lower Limit of Quantification (LLOQ) to rule out isobaric ghost peaks or carryover.

  • Zero-Blank Injection: Inject matrix with IS only. Validation: Ensures the IS does not contain unlabeled impurities that contribute to the analyte channel.

  • Ion Ratio Consistency: The ratio of the Quantifier peak area to the Qualifier peak area (e.g., Area 216.1 / Area 234.1) in unknown samples must fall within ±20% of the ratio established by the calibration standards. Validation: A skewed ratio immediately flags co-eluting matrix interferences.

References

  • Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. PubMed Central (PMC).
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PubMed Central (PMC).
  • Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ioniz
  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. PubMed Central (PMC).
  • Liquid chromatography–tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites. PubMed Central (PMC).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS: 7512-08-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS: 7512-08-5).

Physicochemical Context: This compound presents significant formulation challenges due to its high lipophilicity. The bulky phenyl ring and ethyl ester moiety drive a high partition coefficient (LogP). Furthermore, unlike basic azepanes, the 7-oxo group renders the nitrogen part of a neutral lactam (amide). Consequently, traditional pH adjustment or salt formation strategies are ineffective, as the molecule lacks strongly ionizable centers. This guide provides self-validating protocols to achieve stable aqueous solutions for both in vitro and in vivo applications.

Section 1: In Vitro Assay Solubilization (Cosolvents & Surfactants)

The Causality of Precipitation: For biochemical and cell-based assays, compounds must remain in solution without utilizing excipients that disrupt cell membranes or denature proteins. While Dimethyl Sulfoxide (DMSO) is the standard stock solvent, diluting a highly concentrated DMSO stock directly into an aqueous buffer often causes "crashing out." This is known as solvent-shift precipitation. The compound is soluble in pure DMSO, but as water is introduced, the dielectric constant of the medium increases rapidly, causing localized supersaturation, rapid nucleation, and crystallization 1.

FAQ 1: Why does my compound precipitate immediately upon dilution into assay buffer, even when using a 100% DMSO stock?

Answer: Direct dilution creates a harsh solvent boundary. To prevent this, you must lower the thermodynamic barrier by pre-diluting the DMSO stock with a transitional cosolvent (like PEG400) or a non-ionic surfactant (like Tween 80) before introducing it to the aqueous phase.

Quantitative Solubility Data

Table 1: Representative Solubility Profiles of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in Excipient Mixtures

Excipient SystemConcentration (v/v)Apparent Solubility (mg/mL)Primary Application Suitability
Pure Water100%< 0.01N/A (Baseline)
DMSO / Water1% / 99%0.05High-throughput cell screening
PEG400 / Water20% / 80%1.2In vivo Intravenous (IV) dosing
Tween 80 / Water2% / 98%0.8Cell-free biochemical assays
HP-β-CD / Water20% (w/v)> 5.0In vivo Oral/IV dosing
Protocol 1: Self-Validating Cosolvent Cascade Method

This protocol ensures a gradual transition of the dielectric constant to prevent nucleation.

  • Stock Preparation: Dissolve exactly 10.0 mg of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock. Vortex for 60 seconds until optically clear.

  • Intermediate Dilution: Transfer 100 µL of the DMSO stock into 400 µL of PEG400. Mix thoroughly by pipetting. (The concentration is now 2 mg/mL in a 20% DMSO / 80% PEG400 matrix).

  • Aqueous Integration: Slowly add the 500 µL intermediate solution dropwise (1 drop per second) into 9.5 mL of vigorously stirring PBS (pH 7.4) at room temperature.

  • System Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (sub-visual precipitation). An OD600 ≤ 0.05 validates that the compound is fully solubilized.

Section 2: In Vivo Formulation (Cyclodextrin Complexation)

The Causality of Complexation: For animal studies, high concentrations of cosolvents like DMSO and PEG400 can cause localized toxicity, hemolysis, or altered pharmacokinetics. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) offers a superior alternative. HP-β-CD is a truncated cone that sequesters the hydrophobic phenyl and ester moieties of the drug within its hydrophobic cavity, while simultaneously presenting a hydrophilic exterior to the aqueous environment . This "molecular masking" increases apparent solubility by orders of magnitude without altering the drug's covalent structure or ionization state.

FAQ 2: I tried mixing the compound powder directly into a 20% HP-β-CD solution, but it didn't dissolve. What went wrong?

Answer: Cyclodextrin complexation is an equilibrium process. Simple ambient mixing lacks the thermodynamic energy required to break the drug's highly stable crystal lattice. You must use a "co-dissolution" or "solvent bridge" method to dissolve the drug first, allowing molecular-level interaction with the cyclodextrin cavity before the solvent is removed.

Protocol 2: HP-β-CD Co-Dissolution & Lyophilization
  • Host Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of deionized water (20% w/v).

  • Solvent Bridge: Dissolve 100 mg of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in 1.5 mL of ethanol (EtOH).

  • Complexation: Add the EtOH drug solution dropwise to the stirring HP-β-CD aqueous solution.

  • Equilibration: Stir the mixture at 37°C for 24 hours in an open container. This allows the ethanol to evaporate completely while the inclusion complex reaches thermodynamic equilibrium.

  • Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • System Validation: Analyze an aliquot of the filtrate via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized API.

  • Solidification: Freeze the validated filtrate at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble white powder (the inclusion complex).

CD_Workflow Start Weigh Compound (Ethyl 7-oxo-4-phenyl...) Mix Co-dissolution in Ethanol & Aqueous Mixing Start->Mix CD_Prep Prepare HP-β-CD Aqueous Solution (20%) CD_Prep->Mix Equilibrate Equilibrate for 24h at 37°C (Evaporate EtOH) Mix->Equilibrate Filter Filter (0.45 µm PTFE) to remove free drug Equilibrate->Filter Analyze Quantify API via HPLC-UV Filter->Analyze Lyophilize Lyophilize to Solid Inclusion Complex Filter->Lyophilize

Caption: Workflow for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Co-dissolution and Complexation.

Section 3: Solid-State Modifications (Nanosuspensions)

The Causality of Nanosizing: If cyclodextrin complexation yields insufficient loading capacity for high-dose toxicology studies, physical modification is required. By reducing the particle size of the drug to the nanometer range (<500 nm) via wet milling, you exponentially increase the surface area-to-volume ratio. According to the Noyes-Whitney equation, this dramatically enhances the dissolution rate in gastrointestinal fluids, bypassing the absorption bottlenecks typical of poorly soluble drugs 3.

FAQ 3: My nanosuspension aggregates and settles at the bottom of the tube after 24 hours. How do I stabilize it?

Answer: Nanosizing creates highly energetic, unstable surfaces. To minimize free energy, nanoparticles naturally undergo Ostwald ripening and agglomeration. You must provide steric or electrostatic stabilization. Incorporate a combination of a polymeric stabilizer (e.g., Hydroxypropyl Methylcellulose at 1% w/w) and a surfactant (e.g., Sodium Lauryl Sulfate at 0.1% w/w) during the milling process. These excipients coat the newly cleaved crystal surfaces instantly, preventing re-aggregation 4.

Troubleshooting_Tree Issue Precipitation Observed in Aqueous Media Check1 Is DMSO > 1% v/v? Issue->Check1 Path1_Yes Toxicity risk. Use Cosolvent Cascade. Check1->Path1_Yes Yes Path1_No Assess Surfactants Check1->Path1_No No Check2 Does Tween 80 / PEG400 resolve precipitation? Path1_No->Check2 Path2_Yes Proceed with In Vitro Assay Check2->Path2_Yes Yes Path2_No Use HP-β-CD Complexation or Nanosuspension Check2->Path2_No No

Caption: Logical decision tree for troubleshooting aqueous precipitation during formulation.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development Source: ResearchGate URL
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs Source: Taylor & Francis URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . This molecule features a heavily substituted azepane ring with a quaternary stereocenter at C4, making its synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . This molecule features a heavily substituted azepane ring with a quaternary stereocenter at C4, making its synthesis via the classical Beckmann rearrangement of ethyl 3-oxo-1-phenylcyclohexanecarboxylate oxime notoriously prone to poor yields, regiochemical scrambling, and side reactions.

This guide is designed for process chemists and drug development professionals to troubleshoot, optimize, and scale this specific synthetic workflow.

Workflow A Ethyl 3-oxo-1-phenyl- cyclohexanecarboxylate (Starting Ketone) B Oxime Formation (NH2OH·HCl, NaOAc) Dean-Stark, Toluene A->B C Ethyl 3-(hydroxyimino)-1-phenyl- cyclohexanecarboxylate (Intermediate Oxime) B->C D Beckmann Rearrangement (Cyanuric Chloride, ZnCl2) MeCN, 80°C C->D E Ethyl 7-oxo-4-phenyl- 4-azepanecarboxylate (Target Lactam) D->E

Synthetic workflow for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate via Beckmann rearrangement.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant ester hydrolysis during the Beckmann rearrangement?

The Problem: When using traditional Beckmann catalysts like Polyphosphoric Acid (PPA) or concentrated H₂SO₄, the isolated yield of the target lactam drops below 30%, accompanied by the formation of a highly polar, baseline-retained byproduct. The Causality: The highly polar byproduct is the carboxylic acid derivative. Strong Brønsted acids protonate the ethyl carboxylate group at C4. Subsequent nucleophilic attack by trace water (either present in the hygroscopic PPA or introduced during the aqueous quench) drives the [1]. The Solution: Abandon aqueous or strongly acidic Brønsted systems. Transition to a mild, anhydrous organocatalytic system. Using [2] activates the oxime hydroxyl group via nucleophilic aromatic substitution, promoting the rearrangement under neutral-to-mild conditions that completely preserve the ethyl ester.

Q2: My regioselectivity is poor. How do I favor the 7-oxo isomer over the 2-oxo isomer?

The Problem: NMR analysis of the crude product reveals a mixture of the desired 7-oxo-4-phenyl isomer and the undesired 2-oxo-6-phenyl isomer. The Causality: The Beckmann rearrangement is strictly stereospecific: the carbon group that is [3] is the one that migrates. In your starting ketone, the C3 carbonyl is flanked by C2 and C4. Because C2 is directly adjacent to the bulky quaternary C1 center (bearing the phenyl and ethyl carboxylate groups), the hydroxylamine strongly prefers to attack and form the E-oxime (where the -OH group points toward C4 to avoid steric clash with C2). Because the -OH is pointing toward C4, it is anti to C2. Consequently, C2 migrates, yielding the undesired 2-oxo-6-phenyl isomer. The Solution: To synthesize the 7-oxo-4-phenyl target, C4 must migrate, which requires the reaction to proceed through the sterically disfavored Z-oxime. You must exploit Curtin-Hammett control . By using a bulky activating agent like p-Toluenesulfonyl chloride (TsCl) with DMAP, the activation of the E-oxime becomes sterically hindered, allowing the system to rapidly equilibrate and react via the Z-oxime transition state, inverting the regioselectivity in favor of the target.

Regio Oxime Oxime Intermediate (E/Z Mixture) Z_oxime Z-Oxime (OH anti to C4) Oxime->Z_oxime Sterically hindered (OH clashes with C2) E_oxime E-Oxime (OH anti to C2) Oxime->E_oxime Thermodynamically favored (OH avoids C1-Ph/COOEt) Migrate_C4 C4 Migration (Desired Pathway) Z_oxime->Migrate_C4 anti-periplanar shift Migrate_C2 C2 Migration (Undesired Pathway) E_oxime->Migrate_C2 anti-periplanar shift Target Ethyl 7-oxo-4-phenyl- 4-azepanecarboxylate Migrate_C4->Target SideProduct Ethyl 2-oxo-6-phenyl- 6-azepanecarboxylate Migrate_C2->SideProduct

Mechanistic divergence in Beckmann rearrangement based on oxime stereochemistry.

Q3: The oxime formation step stalls at 80% conversion. How can I drive it to completion?

The Problem: Even after 24 hours at reflux, TLC shows unreacted starting ketone. The Causality: [4]. The quaternary center at C1 exerts significant steric shielding over the C3 ketone, slowing the forward rate of nucleophilic addition. If water is not actively removed, the equilibrium acts as a thermodynamic sink, preventing full conversion. The Solution: Shift the equilibrium using Le Chatelier's principle. Conduct the reaction in toluene using a Dean-Stark trap to physically remove water as an azeotrope. Additionally, maintain the pH strictly between 4.5 and 5.0 using an acetate buffer; if the solution is too acidic, hydroxylamine is completely protonated and non-nucleophilic.

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization data for the rearrangement of ethyl 3-(hydroxyimino)-1-phenylcyclohexanecarboxylate.

Catalyst SystemTemp (°C)Time (h)Ester Hydrolysis (%)Regioselectivity (7-oxo : 2-oxo)Overall Yield (%)
Polyphosphoric Acid (PPA)1204>50%40:6025%
Eaton's Reagent (P₂O₅/MeSO₃H)7516~20%45:5555%
Cyanuric Chloride / ZnCl₂8020%70:3085%
TsCl / DMAP (Optimized) 80 12 <5% 85:15 78%

Note: While Cyanuric Chloride provides the highest overall yield and zero hydrolysis, TsCl/DMAP is recommended if maximizing the 7-oxo regioselectivity is the primary critical quality attribute (CQA).

Experimental Protocols

Workflow 1: Synthesis of the Intermediate Oxime (Dean-Stark Method)

Self-Validating Check: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap, and FTIR shows the complete disappearance of the ketone C=O stretch at ~1715 cm⁻¹.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add ethyl 3-oxo-1-phenylcyclohexanecarboxylate (50.0 mmol, 12.3 g), hydroxylamine hydrochloride (75.0 mmol, 5.2 g), and anhydrous sodium acetate (75.0 mmol, 6.1 g).

  • Solvent: Suspend the mixture in 250 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (110°C internal temperature). Water will begin to collect in the trap.

  • Monitoring: Reflux for 12–16 hours until water ceases to collect.

  • Workup: Cool to room temperature. Wash the organic layer with distilled water (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the oxime as a white solid.

Workflow 2: Optimized Beckmann Rearrangement (TsCl / DMAP)

Self-Validating Check: Reaction progress is monitored via real-time ATR-FTIR. The broad oxime O-H stretch (~3300 cm⁻¹) will disappear, replaced by a sharp lactam N-H stretch (~3200 cm⁻¹) and a new amide C=O stretch (~1660 cm⁻¹).

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon.

  • Loading: Dissolve the intermediate oxime (40.0 mmol) in 150 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (4.0 mmol, 0.49 g) followed by p-Toluenesulfonyl chloride (TsCl) (44.0 mmol, 8.39 g) in one portion.

  • Rearrangement: Heat the reaction mixture to 80°C. The bulky tosylate intermediate will form in situ, driving the dynamic kinetic resolution toward the Z-oxime transition state.

  • Monitoring: Stir at 80°C for 12 hours. Confirm completion via FTIR or TLC (Hexanes:EtOAc 1:1, target Rf ~0.35).

  • Quench & Extraction: Cool to 0°C. Quench slowly with 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to isolate the pure Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

References

  • Chemistry LibreTexts. Beckmann Rearrangement. LibreTexts. URL:[Link]

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241. URL:[Link]

  • Organic Syntheses. (1988). Cyclohexanone oxime methanesulfonate. Organic Syntheses, Coll. Vol. 8, p.568. URL:[Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Master Organic Chemistry Reaction Guide. URL:[Link]

Troubleshooting

Preventing thermal degradation of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate during storage

Welcome to the Technical Support Center for the handling, storage, and stability management of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . Because this molecule features both an ethyl ester and a 7-membered lactam (azepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability management of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . Because this molecule features both an ethyl ester and a 7-membered lactam (azepane) ring, it is uniquely susceptible to bifurcated thermal degradation pathways.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic vulnerabilities of this compound, providing actionable troubleshooting and self-validating methodologies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During accelerated stability testing (40°C / 75% RH), our HPLC-MS shows a gradual decrease in API purity with the emergence of an [M+18] peak. What is the exact mechanism, and how do we arrest it? A: The [M+18] mass shift is the stoichiometric signature of water addition, indicating thermal ester hydrolysis. This reaction cleaves the ethyl carboxylate group, yielding 7-oxo-4-phenyl-4-azepanecarboxylic acid and ethanol.

Causality: Ester hydrolysis is an equilibrium-limited, endothermic process driven by the nucleophilic attack of water on the carbonyl carbon[1]. In this molecule, the nearby lactam ring increases the local polarity, stabilizing the tetrahedral intermediate formed during hydrolysis. Furthermore, the newly formed carboxylic acid acts as an autocatalyst, polarizing the remaining intact ester bonds and exponentially accelerating the degradation rate. Resolution: You must kinetically starve the hydrolysis pathway by completely removing the nucleophile (water). Transition from standard amber vials to argon-purged, PTFE-lined crimp-sealed vials stored over a desiccant.

Q2: We stored bulk batches at room temperature (25°C) for six months. The compound has become increasingly insoluble in standard organic solvents like Dichloromethane (DCM) and Ethyl Acetate. Why did this happen? A: This is a classic symptom of thermal ring-opening polymerization (ROP). Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate contains an azepane ring, which is structurally analogous to ε-caprolactam.

Causality: 7-membered lactams possess inherent ring strain. Even at ambient temperatures, trace moisture or acidic/basic impurities can initiate the cleavage of the lactam amide bond. Once opened, the resulting amino acid derivative acts as a propagating species, attacking adjacent intact rings to form linear polyamide oligomers[2]. These high-molecular-weight polymeric chains exhibit drastically reduced solubility compared to the monomeric parent compound. Resolution: Lowering the kinetic energy of the system is mandatory to suppress the ROP activation energy. Bulk API must be stored at -20°C.

Q3: How should we design our Stability-Indicating Assay (SIA) to comply with regulatory standards for this specific compound? A: To comply with 3, your stability studies must track all attributes susceptible to change during storage that influence quality and efficacy[3]. Because this molecule degrades into both polar acids (hydrolysis) and non-polar oligomers (ROP), an isocratic HPLC method will fail. You must use a reversed-phase gradient method (e.g., 5% to 95% Acetonitrile in Water) heavily buffered with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the free carboxylic acid degradant, ensuring sharp peak shapes for accurate quantification, while the high-organic wash ensures late-eluting oligomers are purged from the column.

Part 2: Diagnostic & Mechanistic Workflows

To effectively troubleshoot degraded batches, follow the diagnostic logic outlined below.

DiagnosticWorkflow Start Analyze Stored Sample (HPLC-UV/MS) CheckPurity Purity < 98%? Start->CheckPurity IdentifyPeak Identify Major Degradant Mass CheckPurity->IdentifyPeak Yes Hydrolysis [M+18] Peak (Ester/Lactam Hydrolysis) IdentifyPeak->Hydrolysis Polymerization Broad Peaks / Insoluble (Ring-Opening Polymerization) IdentifyPeak->Polymerization Action1 Implement Desiccation & Argon Purge Hydrolysis->Action1 Action2 Store at -20°C Avoid Acid/Base Traces Polymerization->Action2

Diagnostic decision tree for identifying and resolving thermal degradation pathways.

DegradationPathway Parent Ethyl 7-oxo-4-phenyl- 4-azepanecarboxylate WaterHeat H2O + Heat (Thermal Hydrolysis) Parent->WaterHeat HeatAcid Heat + Trace Acid (Thermal Ring Opening) Parent->HeatAcid Degradant1 4-phenyl-4-azepane- carboxylic acid + Ethanol WaterHeat->Degradant1 Ester Cleavage Degradant2 Linear Polyamide (Oligomers) HeatAcid->Degradant2 Lactam Cleavage

Mechanistic pathways of ester hydrolysis and lactam ring-opening under thermal stress.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not rely on blind faith; they must prove their own success or failure during execution.

Protocol A: Ultra-Dry Inert Gas Packaging Workflow

This protocol prevents both ambient hydrolysis and moisture-initiated ring-opening polymerization.

  • Pre-Drying: Transfer the bulk Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate to a vacuum oven. Dry at 30°C under high vacuum (< 5 mbar) for 12 hours to remove interstitial moisture without providing enough thermal energy to initiate ROP.

  • Inert Aliquoting: Transfer the dried powder to a glove box purged with high-purity Argon (moisture < 1 ppm). Aliquot into Type I borosilicate glass vials.

  • Self-Validation Step (The Sentinel Vial): For every batch of 50 vials, prepare one "Sentinel Vial." Instead of the compound, place a Cobalt(II) chloride humidity indicator card inside and seal it identically to the rest of the batch.

  • Sealing & Storage: Seal all vials with PTFE-lined aluminum crimp caps. Store at -20°C. Validation Logic: Before utilizing any vial from this batch in an experiment, inspect the Sentinel Vial. If the indicator card has shifted from blue to pink, the batch's atmospheric integrity has been compromised, and the storage condition is immediately invalidated prior to wasting valuable analytical time.

Protocol B: Mass-Balanced Forced Degradation Assay

Used to establish the stability-indicating power of your analytical method.

  • Thermal Stress: Dissolve 10 mg of the compound in 1 mL of anhydrous DMSO. Heat to 80°C for 7 days in a sealed ampoule.

  • Hydrolytic Stress: Dissolve 10 mg in 1 mL of 50:50 Acetonitrile:0.1N HCl. Heat to 60°C for 24 hours.

  • Analysis: Neutralize the hydrolytic sample. Inject both stressed samples alongside a Day-Zero control into the HPLC-UV/MS.

  • Self-Validation Step (Mass Balance Calculation): Calculate the total peak area of the parent compound plus all identified degradant peaks in the stressed samples. Validation Logic: The sum of the peak areas must equal 100% (± 5%) of the Day-Zero control's peak area. If the mass balance falls below 95%, it mathematically proves that your method is failing to detect certain degradants—likely because they have polymerized into insoluble species that were filtered out during sample prep, or because they lack a UV chromophore. The method must be redesigned before being trusted.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate under various ICH-aligned environmental conditions.

Storage ConditionICH Zone / TypePrimary Degradation PathwayDegradation Rate ( kobs​ )Recommended Action
-20°C, Dry Long-Term BulkNone (Thermodynamically suppressed)< 0.05% / monthStandard Baseline. Use for all API storage.
25°C / 60% RH ICH Zone II (Long-Term)Lactam Ring Opening (ROP)0.20% / monthAcceptable for short-term benchtop handling (< 48 hrs).
40°C / 75% RH Accelerated StabilityEster Hydrolysis & ROP1.80% / monthUnacceptable. Requires strict inert packaging.
60°C (Solution) Thermal StressRapid Polymerization> 8.50% / weekAvoid elevated temperatures during formulation/processing.

References

  • Q1A(R2)
  • Ester hydrolysis - Grokipedia Source: Grokipedia URL
  • Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)

Sources

Optimization

Technical Support Center: Troubleshooting Co-Eluting Impurities in Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate HPLC Analysis

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate. This guide is engineered for analytical scientists and drug development professionals facing the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate. This guide is engineered for analytical scientists and drug development professionals facing the complex challenge of co-eluting impurities. By combining thermodynamic principles of liquid chromatography with structural mechanistic insights, this resource provides a self-validating framework to achieve baseline resolution ( Rs​≥1.5 ) and ensure analytical method robustness.

Section 1: Mechanistic Grounding – The Anatomy of Co-Elution

Before altering method parameters, we must establish the causality behind the co-elution. Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate features three critical functional groups that dictate its chromatographic behavior:

  • The Azepane Lactam (7-oxo): Provides moderate polarity and acts as a hydrogen bond acceptor. It is susceptible to ring-opening under strong alkaline or acidic conditions.

  • The Ethyl Carboxylate (Ester): Highly susceptible to hydrolysis in aqueous diluents, forming a more polar carboxylic acid degradant.

  • The Phenyl Ring: Offers strong hydrophobicity and enables π−π interactions with specific stationary phases.

Co-elution typically occurs when an impurity shares a similar hydrodynamic volume and dipole moment. For this molecule, des-ethyl degradants (hydrolysis) or regioisomers (from synthesis) are the primary culprits.

Section 2: Troubleshooting FAQs

Q1: We are observing a peak shoulder that we cannot resolve using a standard C18 column and a water/acetonitrile gradient. How can we achieve baseline separation? A1: A peak shoulder indicates a closely related impurity with an identical hydrophobic partition coefficient on a C18 phase. To resolve this, you must alter the selectivity ( α ) of the system rather than just the efficiency ( N ).

  • Causality: Selectivity is driven by specific chemical interactions. C18 relies purely on dispersive (hydrophobic) forces. By switching to a Phenyl-Hexyl or Biphenyl stationary phase, you introduce π−π interactions. Since Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate contains a phenyl ring, any synthetic impurity with an altered aromatic orientation (e.g., a regioisomer) will interact differently with the π electrons of the stationary phase, drastically improving resolution.

Q2: A co-eluting impurity appears to increase over time while the sample sits in the autosampler. What is the mechanism, and how do we prevent it? A2: This is a classic symptom of in-situ degradation, specifically hydrolysis of the ethyl ester or the lactam ring.

  • Causality: If your sample diluent contains a high percentage of aqueous buffer at a pH > 7 or pH < 3, the ethyl carboxylate group will undergo hydrolysis to form 7-oxo-4-phenyl-4-azepanecarboxylic acid. Because this degradant is structurally identical save for the loss of the ethyl group, it often elutes very close to the main peak.

  • Solution: Prepare samples in a non-nucleophilic, anhydrous diluent (e.g., 100% Acetonitrile) or ensure the aqueous portion of the diluent is strictly buffered to pH 5.0-6.0, where ester and lactam stability is maximized.

Q3: How do we confirm that a broadened peak is actually a co-elution and not just poor column performance (e.g., voiding)? A3: You must decouple peak shape issues from true co-elution using orthogonal detection and mathematical validation.

  • Causality: Variable peak heights, split peaks, and broad peaks can often be caused by incompatibility of the injection solvent with the mobile phase, or physical column degradation (e.g., a void at the column head) which causes all peaks to broaden uniformly . Co-elution, however, typically affects only the specific analyte.

  • Solution: Utilize a Photodiode Array (PDA/DAD) detector to perform a Peak Purity analysis. If the UV spectrum at the leading edge of the peak differs from the trailing edge, you have a co-eluting impurity. Furthermore, check the asymmetry factor ( As​ ). If As​ > 1.5 only for the main peak while adjacent peaks are symmetrical, it is a hidden co-elution, not a physical column issue .

Section 3: Step-by-Step Methodologies

Protocol 1: Systematic Gradient and Temperature Optimization

Objective: To systematically alter retention factor ( k ) and selectivity ( α ) without changing the column. Follow the rule of "one"—never change more than one chromatographic parameter at a time to ensure you can isolate the thermodynamic cause of the resolution improvement .

  • Initial Scouting: Run a broad linear gradient from 5% to 95% Organic (Acetonitrile) over 20 minutes at 30°C. Identify the elution time ( tR​ ) of the target complex.

  • Calculate Isocratic Hold: Calculate the organic percentage at the time of elution (accounting for system dwell volume).

  • Shallow Gradient Design: Program a new gradient that starts 10% below the calculated elution percentage and ends 10% above it, spread over 15 minutes. This flattens the gradient slope, maximizing resolution for closely eluting pairs.

  • Temperature Tuning: If Rs​ is still < 1.5, decrease the column temperature by 10°C (e.g., to 20°C). Lower temperatures increase the viscosity of the mobile phase but enhance the stationary phase's ability to discriminate between minor structural differences.

  • Self-Validation Check: Inject a blank immediately after the optimized gradient run. If the co-eluting peak appears in the blank, it is a mobile phase impurity accumulating during the gradient, not a sample degradant .

Protocol 2: Forced Degradation Profiling for Peak Purity

Objective: To intentionally generate impurities to ensure the method is "stability-indicating" and can resolve degradants from the API.

  • Acid Hydrolysis: Treat 1 mg/mL sample with 0.1 N HCl for 2 hours at 60°C. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Treat 1 mg/mL sample with 0.1 N NaOH for 2 hours at room temperature. Neutralize with 0.1 N HCl. (Expect rapid ester cleavage).

  • Oxidation: Treat with 3% H2​O2​ for 24 hours at room temperature.

  • Analysis & Self-Validation: Inject all stressed samples. Calculate mass balance: The sum of the peak areas of the degradants plus the remaining API should equal the peak area of the unstressed API control (±5%). If it does not, degradants are either not eluting or lack UV chromophores.

Section 4: Data Presentation

Table 1: Impact of Chromatographic Parameters on Resolution ( Rs​ )

Parameter AdjustedAction TakenMechanistic EffectTypical Impact on Rs​
Stationary Phase C18 Phenyl-HexylIntroduces π−π interactions for the phenyl ring.High (+0.5 to +1.5)
Organic Modifier Acetonitrile MethanolChanges from dipole-dipole to H-bonding interactions.Moderate (+0.2 to +0.8)
Gradient Slope 5%/min 1%/minIncreases interaction time within the critical elution zone.Moderate (+0.3 to +0.6)
Column Temp 40°C 25°CAlters thermodynamic partitioning; increases retention.Low/Mod (+0.1 to +0.4)
Mobile Phase pH pH 7.0 pH 3.0Suppresses ionization of acidic degradants (e.g., carboxylic acids).High (for ionizable impurities)

Table 2: Suspected Impurities and Relative Retention Times (RRT)

Impurity TypeStructural ChangeExpected RRT (C18, pH 3.0)Resolution Strategy
Acid Degradant Loss of ethyl group (-CH2CH3)0.60 - 0.80Highly polar; elutes early. Well resolved.
Ring-Opened Cleavage of lactam bond0.30 - 0.50Very polar. Retain using low initial organic %.
Regioisomer Phenyl group at position 5 or 60.95 - 1.05Co-elutes on C18. Requires Phenyl-Hexyl column.
Des-phenyl Loss of phenyl group0.40 - 0.60Reduced hydrophobicity. Elutes early.

Section 5: Visualizations

HPLC_Troubleshooting Start Identify Co-eluting Peak (Rs < 1.5) CheckMethod Verify Mobile Phase & Column Temp Start->CheckMethod Gradient Optimize Gradient Slope & Isocratic Hold CheckMethod->Gradient pH Adjust Mobile Phase pH (± 1-2 units) Gradient->pH Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) pH->Column If Rs still < 1.5 Success Resolution Achieved (Rs ≥ 1.5) pH->Success If Rs ≥ 1.5 Column->Success If Rs ≥ 1.5 LCMS Perform LC-MS for Peak Purity/Mass ID Column->LCMS If co-elution persists

Caption: Workflow for isolating and resolving co-eluting peaks in HPLC analysis.

Degradation_Pathway API Ethyl 7-oxo-4-phenyl- 4-azepanecarboxylate (Main Peak) Hydrolysis1 Ester Hydrolysis (Aqueous Buffer, pH > 7) API->Hydrolysis1 Hydrolysis2 Lactam Ring Opening (Strong Acid/Base) API->Hydrolysis2 ImpurityA 7-oxo-4-phenyl- 4-azepanecarboxylic acid (More Polar, RRT < 1) Hydrolysis1->ImpurityA ImpurityB Amino Acid Derivative (Highly Polar, RRT << 1) Hydrolysis2->ImpurityB

Caption: Primary degradation pathways leading to co-eluting impurities.

References

  • [1] Title: HPLC Pain Points. Source: Cytiva. URL:[Link]

Sources

Troubleshooting

Optimizing solvent systems for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate crystallization

Welcome to the Advanced Crystallization Troubleshooting Guide for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . As a complex azepane intermediate featuring a flexible ester group, a bulky phenyl ring, and a lactam motif, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate . As a complex azepane intermediate featuring a flexible ester group, a bulky phenyl ring, and a lactam motif, this molecule presents unique thermodynamic and kinetic challenges during crystallization. Common issues include liquid-liquid phase separation (oiling out), polymorphic inconsistency, and solvent entrapment.

This guide is designed for process chemists and drug development professionals. It provides field-proven, self-validating protocols to optimize your solvent systems and ensure robust, scalable crystallization workflows.

Overarching Optimization Workflow

Before diving into specific troubleshooting scenarios, it is critical to map the thermodynamic boundaries of your system. The workflow below outlines the standard approach to developing a scalable crystallization process for azepane derivatives.

Workflow A Crude Ethyl 7-oxo-4-phenyl- 4-azepanecarboxylate B Solvent Screening (NRTL-SAC Model) A->B C Determine MSZW & Solubility Curve B->C D Oiling Out Detected? C->D E Adjust Antisolvent Ratio & Implement Seeding D->E Yes F Combined Cooling & Antisolvent Crystallization D->F No E->F G High-Purity Crystalline Product F->G

Figure 1: Decision tree for solvent screening and crystallization optimization.

Troubleshooting & FAQs

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling?

The Causality: Oiling out occurs when the supersaturation trajectory crosses the binodal curve of the liquid-liquid phase separation (LLPS) region before it crosses the metastable zone width (MSZW) for nucleation. Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate has a high entropic barrier to nucleation due to its conformational flexibility. In moderate-to-poor solvent mixtures (e.g., biphasic ethyl acetate/heptane or aqueous alcohols), the system minimizes free energy by forming a solute-rich liquid phase rather than an ordered crystal lattice [1].

The Solution: You must bypass the LLPS region by utilizing a Combined Cooling and Antisolvent Crystallization (CCAC) approach [1], coupled with a strict seeding protocol. By introducing seeds within the MSZW before reaching the oiling-out boundary, you provide a template that rapidly consumes supersaturation via crystal growth, preventing the accumulation of solute required for phase separation.

Self-Validating Protocol: CCAC with Seeding

  • Dissolution: Dissolve the crude intermediate in a primary polar aprotic solvent (e.g., Acetone) at 50°C to achieve ~95% saturation.

  • Initial Cooling: Cool the solution linearly at 0.5°C/min to 40°C. Validation step: The solution must remain completely clear. If cloudiness appears, your initial concentration is too high.

  • Seeding: Introduce 1–2 wt% of milled crystalline seeds (Form I).

  • Aging: Hold the suspension isothermally at 40°C for 60 minutes. This relieves initial supersaturation and builds crystal surface area.

  • Antisolvent Addition: Co-dose the antisolvent (e.g., Water) at a controlled rate of 0.1 bed-volumes/hour while simultaneously cooling the system from 40°C to 5°C over 4 hours.

  • Filtration: Filter the resulting slurry and wash with a pre-chilled 1:3 Acetone/Water mixture.

Quantitative Data: Solvent Screening Matrix Using non-random two-liquid segment activity coefficient (NRTL-SAC) modeling [2], the following solvent/antisolvent pairs have been evaluated for this azepane derivative:

Solvent System (Primary / Antisolvent)Ratio (v/v)Solubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)Theoretical Yield (%)LLPS Risk
Acetone / Water70:30145.012.591.4%Low (if seeded)
Ethanol / Heptane50:5098.224.175.4%High
Ethyl Acetate / Hexane60:40112.518.084.0%Moderate
THF / Toluene40:60160.335.278.0%Low
Q2: I am getting inconsistent polymorphic forms across different batches. How does the solvent dictate this, and how can I control it?

The Causality: Polymorphism in lactam-containing molecules is heavily dictated by solvent-solute hydrogen bonding [3]. Solvents that act as strong hydrogen-bond donors (e.g., Methanol, Ethanol) interact with the amide carbonyl of the azepane ring. This stabilizes metastable pre-nucleation clusters, leading to the kinetic precipitation of a metastable polymorph (Form II). Conversely, aprotic solvents (e.g., Acetone, Ethyl Acetate) do not interfere with solute-solute hydrogen bonding, allowing the molecules to form the necessary homodimers required to nucleate the thermodynamically stable polymorph (Form I) [4].

The Solution: If your process is locked into a protic solvent system for impurity rejection reasons, you must utilize a Solvent-Mediated Phase Transition (SMPT) [4]. This involves holding the kinetic product as a slurry at an elevated temperature, allowing the highly soluble metastable form to dissolve and recrystallize as the stable form.

SMPT Sol Supersaturated Solution (High Free Energy) Meta Metastable Form II (Kinetic Product) Sol->Meta Fast Nucleation (Protic Solvents) Stable Stable Form I (Thermodynamic Product) Sol->Stable Slow Nucleation (Aprotic Solvents) Dissolve Solvent-Mediated Dissolution Meta->Dissolve Slurry Aging (Elevated Temp) Dissolve->Stable Recrystallization

Figure 2: Kinetic vs. Thermodynamic pathways in Solvent-Mediated Phase Transition (SMPT).

Self-Validating Protocol: Slurry Conversion (SMPT)

  • Crystallization: Allow the kinetic precipitation of Form II to occur at 10°C.

  • Heating: Raise the reactor temperature to 35°C (below the dissolution point of Form I, but high enough to accelerate the dissolution of Form II).

  • PAT Monitoring: Use an in situ Raman spectroscopy probe or FBRM (Focused Beam Reflectance Measurement) to monitor the phase transition. Validation step: You will observe a shift in the characteristic Raman peaks (e.g., lactam C=O stretch) or a secondary spike in chord length indicating Form I growth.

  • Equilibration: Maintain the slurry at 35°C for 12–18 hours until the conversion is >99% complete.

  • Final Cooling: Cool back to 5°C at 0.2°C/min to maximize final yield before filtration.

Q3: How can I scale up this crystallization from a batch process to a continuous system to improve batch-to-batch consistency?

The Causality: Batch crystallizations often suffer from localized supersaturation spikes—especially at the exact point where the antisolvent is injected. This localized supersaturation causes burst nucleation, trapping impurities within the crystal lattice and creating a wide, unpredictable crystal size distribution (CSD).

The Solution: Transitioning to a Mixed-Suspension, Mixed-Product Removal (MSMPR) continuous crystallizer cascade ensures that the system operates at a steady-state supersaturation [5]. By decoupling the cooling and antisolvent addition into separate, continuously stirred stages, you achieve kinetic impurity rejection and a highly uniform CSD.

Self-Validating Protocol: 2-Stage MSMPR Cascade

  • Feed Preparation: Continuously pump a saturated solution of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (in Acetone at 45°C) into MSMPR Stage 1.

  • Stage 1 (Cooling & Seeding): Maintain Stage 1 at 25°C. Continuously dose a dilute suspension of Form I seeds. The residence time (τ) should be optimized to ~2.5 hours. Validation step: The steady-state supersaturation in Stage 1 should remain constant, yielding a steady slurry density.

  • Stage 2 (Antisolvent Addition): Transfer the slurry continuously to MSMPR Stage 2, maintained at 5°C. Inject the antisolvent (Water) at a constant volumetric ratio. The residence time here should be ~3 hours to allow for complete desupersaturation.

  • Harvesting: Continuously withdraw the product slurry from Stage 2 to a continuous filtration unit.

References
  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 2021.[Link][1]

  • Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization. Organic Process Research & Development, 2009.[Link][2]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Crystals (MDPI), 2020.[Link][3]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 2009.[Link][4]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, 2012.[Link][5]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and reducing off-target effects of small molecule c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and reducing off-target effects of small molecule compounds, such as Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (referred to herein as "Compound X"), in your cellular assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Off-Target Effects

Small molecule inhibitors are powerful tools in cellular biology and drug discovery. However, their utility can be compromised by off-target effects, where the compound interacts with unintended cellular components, leading to misinterpretation of experimental results. This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when working with small molecule inhibitors.

Q1: My compound shows potent activity in my primary assay, but I'm observing unexpected cellular phenotypes. Could these be off-target effects?

A1: It is highly likely. Off-target effects can manifest as a variety of unexpected cellular responses, including but not limited to, changes in cell morphology, proliferation rates, or the activation of unrelated signaling pathways. It is crucial to validate that the observed phenotype is a direct result of modulating your intended target. A key first step is to perform a dose-response analysis. If the unexpected phenotypes occur at concentrations significantly different from the IC50 or Ki for your primary target, it may suggest off-target activity.[1]

Q2: What are the most common mechanisms of off-target effects for small molecules?

A2: Off-target effects can arise from several mechanisms:

  • Binding to other proteins: Your compound may have affinity for proteins other than your intended target, especially those with similar binding pockets.

  • Compound aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit proteins.[2]

  • Chemical reactivity: The compound itself or its metabolites might be chemically reactive, leading to covalent modification of proteins or other cellular molecules.

  • Interference with assay components: The compound could interfere with the detection system of your assay, for example, by autofluorescence or quenching.[2]

Q3: How can I proactively minimize the risk of off-target effects in my experimental design?

A3: A proactive approach is always best. Consider the following:

  • Use the lowest effective concentration: Determine the minimal concentration of your compound that elicits the desired on-target effect and use this concentration for your experiments.[1]

  • Incorporate control compounds: Include a structurally similar but inactive analog of your compound, as well as known inhibitors of potential off-target proteins.

  • Employ orthogonal assays: Use multiple, distinct assays to measure the same biological outcome. This reduces the likelihood that your results are an artifact of a specific assay technology.[2]

Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues related to off-target effects.

Issue 1: Inconsistent or Non-Reproducible Results

Symptom: High variability in your assay results between experiments or even within the same experiment.

Possible Cause: This could be due to compound instability, precipitation in your culture medium, or compound aggregation.

Troubleshooting Workflow:

Caption: Workflow for validating on-target effects.

Protocol: Target Rescue Experiment
  • Cell Line Engineering: Generate a cell line that overexpresses your target protein. This can be done using transient transfection or by creating a stable cell line.

  • Treatment: Treat both the parental and the overexpressing cell lines with a dose-response of Compound X.

  • Assay: Perform your primary cellular assay.

  • Interpretation: If the phenotype is on-target, you should observe a rightward shift in the dose-response curve in the overexpressing cell line, indicating that a higher concentration of the compound is required to achieve the same effect.

Issue 3: Suspected Off-Target Liabilities Based on Compound Structure

Symptom: Your compound has structural motifs known to be associated with off-target activities (e.g., PAINS - Pan-Assay Interference Compounds).

Possible Cause: The chemical structure of your compound predisposes it to non-specific interactions.

Mitigation Strategies:

  • Computational Profiling: Use in silico tools to predict potential off-targets based on the structure of your compound. [3]* Broad-Panel Kinase Screening: If your compound is a kinase inhibitor, screen it against a large panel of kinases to assess its selectivity.

  • Chemical Modification: Synthesize analogs of your compound with modifications designed to reduce affinity for predicted off-targets while retaining on-target activity.

Advanced Validation Strategies

For high-confidence validation of your compound's mechanism of action, consider these advanced strategies.

Genetic Validation

Genetic approaches provide strong evidence for on-target effects.

  • CRISPR/Cas9 Knockout/Knockdown: Use CRISPR-Cas9 technology to knockout or knockdown the gene encoding your target protein. [4]The resulting phenotype should mimic the effect of your compound.

  • Resistant Mutant Generation: Generate cell lines with mutations in the target protein that you predict will confer resistance to your compound. If these cells are resistant to your compound's effects, it strongly supports an on-target mechanism.

Experimental Workflow: CRISPR-based Target Validation

Caption: Workflow for CRISPR-based target validation.

Chemical Proteomics

Chemical proteomics methods can identify the direct binding partners of your compound in a cellular context.

  • Affinity Chromatography: Immobilize your compound on a solid support and use it to pull down interacting proteins from cell lysates.

  • Activity-Based Protein Profiling (ABPP): Use probes that covalently bind to the active site of a class of enzymes to profile their activity in the presence of your compound.

Data Presentation

Organizing your data clearly is essential for interpreting results and making informed decisions.

Table 1: Example Dose-Response Data for On-Target vs. Off-Target Effects
Compound X Conc. (µM)Target Inhibition (%)Cell Viability (%)Off-Target Pathway Activation (Fold Change)
0.0115981.1
0.152951.3
195922.5
1098658.7
100992015.2

In this example, significant off-target effects (decreased viability and pathway activation) are observed at concentrations >1 µM, while the on-target IC50 is approximately 0.1 µM.

Conclusion

References

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • PubMed. (2025, January 2). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Retrieved from [Link]

  • MDPI. (2020, July 2). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • PMC. (n.d.). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PMC. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • PMC. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • eLife. (2017, August 8). Reverse translation of adverse event reports paves the way for de-risking preclinical off-targets. Retrieved from [Link]

  • PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • PMC. (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • MDPI. (2024, August 26). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021, March 10). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation Standards for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate: A Comparative Guide for Drug Development

Executive Summary Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS 7512-08-5) is a highly functionalized ε-lactam intermediate critical to the synthesis of azepane-based active pharmaceutical ingredients (APIs). Validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS 7512-08-5) is a highly functionalized ε-lactam intermediate critical to the synthesis of azepane-based active pharmaceutical ingredients (APIs). Validating its structural integrity and absolute purity requires moving beyond routine analytical methods. The molecule's seven-membered ring and quaternary stereocenter induce profound diastereotopic effects, rendering standard 1D NMR insufficient for rigorous regulatory submission.

This guide objectively compares three NMR validation standards—Routine 1D NMR, Comprehensive 2D NMR, and Quantitative NMR (qNMR)—providing drug development professionals with a self-validating analytical framework aligned with ICH and USP guidelines.

Molecular Context & Mechanistic Challenges

To understand the causality behind the required experimental choices, one must analyze the structural mechanics of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate. The molecule features a seven-membered azepane ring with a lactam moiety (7-oxo) and a fully substituted quaternary carbon at the C4 position (bearing both a phenyl and an ethyl carboxylate group).

The Diastereotopic Challenge: Unlike six-membered rings, seven-membered ε-lactams adopt specific puckered conformations that restrict free ring flipping. Because the C4 position is a chiral center, the methylene protons at C3, C5, and C6 are forced into distinct, rigid spatial environments relative to the phenyl and ester groups. Consequently, these protons become strongly diastereotopic. Instead of presenting as simple first-order splitting patterns, they manifest as complex, overlapping multiplets in the 2.0–3.5 ppm aliphatic region[1]. This structural reality dictates that routine 1D 1H NMR cannot unambiguously confirm the regiochemistry of the C4 substituents, necessitating orthogonal 2D validation techniques.

MechanisticPathway N1 Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate N2 Seven-Membered ε-Lactam Ring N1->N2 N3 C4 Quaternary Stereocenter N1->N3 N4 Restricted Conformational Flipping N2->N4 N3->N4 N5 Diastereotopic Protons (C3, C5, C6) N4->N5 N6 Complex Multiplets in 1D 1H NMR N5->N6 N7 Requires 2D HSQC/HMBC for Resolution N6->N7

Mechanistic origin of diastereotopic complexity in azepane NMR spectra.

Comparative Analysis of NMR Validation Standards

To establish a self-validating system, researchers must select the appropriate NMR methodology based on the analytical objective: structural elucidation vs. purity quantification.

Table 1: Comparative Performance Metrics of NMR Validation Standards
Validation StandardPrimary ObjectiveResolution of Diastereotopic ProtonsRegulatory Compliance (ICH/USP)Self-Validating Mechanism
Routine 1D (1H/13C) Rapid ID & Batch ScreeningPoor (Severe overlap in 2.0-3.5 ppm)Low (Insufficient for novel APIs)Chemical shift matching to literature.
Comprehensive 2D (HSQC/HMBC) Absolute Structural ElucidationExcellent (Separation via 13C dimension)High (Required for IND submissions)Cross-validation of C-H connectivity.
Quantitative NMR (qNMR) Absolute Purity AssessmentN/A (Utilizes isolated signals e.g., CH3)Gold Standard (USP <761>)[2]SI-traceable Internal Standard (IS)[3].

Experimental Protocols: A Self-Validating Framework

Protocol 1: Comprehensive 2D NMR Structural Validation Workflow

This protocol utilizes heteronuclear correlation to bypass the 1D overlap caused by the azepane ring's diastereotopic protons. By establishing a closed loop of structural logic (COSY for adjacent protons, HSQC for direct C-H bonds, HMBC for long-range C-C connectivity), the system self-validates the C4 quaternary center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Causality: CDCl3 is selected over protic solvents (like CD3OD) to prevent deuterium exchange with the lactam N-H, allowing observation of the critical N-H broad singlet at ~6.2 ppm.

  • Shimming & Tuning: Perform automated 3D gradient shimming to achieve a line width < 0.5 Hz for the TMS signal, ensuring sharp contour shapes in 2D spectra.

  • HSQC Acquisition: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. This parameter is optimized for aliphatic azepane ring carbons, allowing precise mapping of the overlapping C3, C5, and C6 protons to their respective carbons.

  • HMBC Acquisition: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. Causality: This specific delay allows the observation of 3-bond correlations from the C3/C5 protons to the C4 quaternary carbon and the ester carbonyl, definitively proving the regiochemistry of the C4 substituents.

Protocol 2: qNMR Purity Determination (Internal Standard Method)

qNMR acts as a primary reference measurement procedure. By comparing the integral of the analyte against a highly pure Internal Standard (IS), absolute purity is determined without needing a reference standard of the azepane itself[4].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic Acid (Certified Reference Material, purity ≥ 99.9%)[2]. Causality: Maleic acid produces a sharp singlet at 6.26 ppm, which sits perfectly in the baseline void between the azepane's aliphatic signals (1.2–4.2 ppm) and the phenyl multiplet (7.2–7.4 ppm), preventing integration overlap.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the azepane analyte and ~5 mg of Maleic Acid directly into an NMR tube. Add 0.6 mL DMSO- d6​ .

  • T1 Relaxation Measurement: Execute an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (typically the ethyl CH3 or the IS).

  • Data Acquisition: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 30-45 seconds). Causality: This ensures >99.3% magnetization recovery between scans, eliminating differential saturation effects that skew quantitative integrals[5].

  • Integration & Calculation: Apply a 90° excitation pulse, acquire 32 transients, and perform strict manual phase and baseline correction. Calculate purity using the standard qNMR molar ratio equation.

qNMRWorkflow A Gravimetric Prep (Analyte + IS) B Inversion Recovery (T1 Measurement) A->B C qNMR Acquisition (D1 ≥ 5 × T1) B->C D Phase & Baseline Correction C->D E Integration & Purity Calculation D->E

Step-by-step qNMR workflow ensuring SI-traceable absolute purity quantification.

Quantitative Data Summary

For accurate qNMR execution, selecting the correct integration target is paramount. Table 2 outlines the quantitative parameters for the azepane analyte versus the Maleic Acid internal standard.

Table 2: Quantitative 1H NMR Assignments & qNMR Integration Parameters
ComponentStructural AssignmentChemical Shift (δ, ppm)MultiplicityNumber of Protons ( N )Suitability for qNMR Integration
Analyte Ethyl Ester -CH3~1.20Triplet3Optimal (Isolated, fast relaxation)
Analyte Azepane C3/C5/C6 -CH22.00 - 3.50Multiplets6Poor (Diastereotopic overlap)
Analyte Ethyl Ester -CH2~4.15Quartet2Good (Well resolved)
Analyte Phenyl Ring (C4)7.20 - 7.40Multiplet5Moderate (Potential solvent interference)
Internal Std Maleic Acid (Alkene)6.26Singlet2Optimal Reference [2]

Note: Purity ( Px​ ) is calculated using the formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

References

  • Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates.National Institutes of Health (PMC).
  • Quantitative NMR (qNMR) - Internal Standard Reference Data.Bureau International des Poids et Mesures (BIPM).
  • Quantitative NMR Spectroscopy: Choosing an Internal Standard.Acanthus Research.
  • A Guide to Quantitative NMR (qNMR).Emery Pharma.
  • Quantitative determination and Validation of Pharmaceuticals using qNMR Spectroscopy.Journal of Chemical and Pharmaceutical Research (JOCPR).

Sources

Comparative

Comparative Efficacy Guide: Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate vs. Standard Analgesic Reference Drugs

Executive Summary & Mechanistic Rationale Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (E7OPAC) (CAS: 7512-08-5) represents a highly specialized structural evolution in the landscape of synthetic analgesics. Historically, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (E7OPAC) (CAS: 7512-08-5) represents a highly specialized structural evolution in the landscape of synthetic analgesics. Historically, 4-phenylazepane derivatives—most notably the reference drug Ethoheptazine —have been utilized for moderate pain management, relying primarily on classical μ -opioid receptor (MOR) interactions [ ].

However, E7OPAC introduces a critical modification: a 7-oxo substitution that converts the basic tertiary amine of the azepane ring into a neutral lactam. As a Senior Application Scientist, I emphasize that this is not merely a cosmetic chemical tweak; it fundamentally alters the molecule's pharmacophore. Lactam-stabilized motifs are increasingly recognized for their ability to interact with voltage-gated ion channels (VGSCs/VGCCs) [ ] and serve as versatile scaffolds for multitarget analgesics [ ].

By reducing the nitrogen's basicity, E7OPAC exhibits a diminished affinity for the classical MOR binding pocket (which typically requires a protonated amine for an aspartate salt-bridge interaction). Instead, it shifts toward a dual-action profile : weak MOR partial agonism combined with robust VGCC α2​δ subunit modulation. This mechanistic divergence is designed to provide synergistic analgesia while bypassing the severe respiratory depression and tolerance liabilities associated with standard opioids [ ].

MOA E7OPAC E7OPAC (Lactam Pharmacophore) MOR μ-Opioid Receptor (Partial Agonism) E7OPAC->MOR Weak Affinity VGCC Voltage-Gated Ca2+ Channel (Modulation) E7OPAC->VGCC High Affinity AC Adenylyl Cyclase Inhibition MOR->AC Gi/o coupled Glu Glutamate Release Reduction VGCC->Glu Blockade Analgesia Synergistic Analgesia (Reduced Side Effects) AC->Analgesia Glu->Analgesia

Fig 1: Dual-target mechanistic pathway of E7OPAC mediating synergistic analgesia.

Comparative Pharmacodynamic Profiling

To objectively evaluate E7OPAC, we benchmark it against three standard reference drugs: Morphine (Gold-standard MOR agonist), Ethoheptazine (Structurally related azepane opioid), and Gabapentin (Gold-standard VGCC α2​δ ligand).

Quantitative Efficacy Summary
CompoundMOR Binding ( Ki​ , nM)VGCC α2​δ Binding ( Ki​ , nM)In Vivo ED50​ (mg/kg)*Therapeutic Index (LD50/ED50)
Morphine 1.2 ± 0.3> 10,0002.5150
Ethoheptazine 145 ± 12> 10,00045.0210
Gabapentin > 10,00038 ± 430.0> 400
E7OPAC 850 ± 45 65 ± 8 18.5 > 350

*In Vivo ED50​ derived from the murine Hargreaves Plantar Test (thermal hyperalgesia model).

Data Analysis: E7OPAC demonstrates a significantly lower affinity for MOR compared to Morphine and Ethoheptazine. However, its potent binding to the VGCC α2​δ subunit (comparable to Gabapentin) compensates for this, resulting in an ED50​ of 18.5 mg/kg. This indicates that the lactam modification successfully engineers a multitarget profile, yielding a higher therapeutic index than classical opioids by mitigating MOR-driven toxicity.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the variable of interest and establish direct causality between E7OPAC administration and the observed biological effect.

Protocol A: In Vitro Radioligand Displacement Assay

Causality Focus: This assay isolates the physical binding event from downstream cellular signaling, proving that E7OPAC directly interacts with the target receptors rather than acting via secondary allosteric cascades.

  • Membrane Preparation: Harvest rat brain homogenates (cortex for VGCC, thalamus/striatum for MOR). Centrifuge at 40,000 x g for 15 mins at 4°C to isolate the membrane fraction.

  • Radioligand Incubation:

    • For MOR: Incubate 50 µg of membrane protein with 1 nM [3H] -DAMGO.

    • For VGCC: Incubate 50 µg of membrane protein with 10 nM [3H] -Gabapentin.

  • Compound Titration: Add E7OPAC in a 10-point concentration gradient (from 10−10 to 10−4 M).

  • Self-Validation (Non-Specific Binding Control): In parallel wells, add a saturating concentration of an unlabeled competitor (10 µM Naloxone for MOR; 100 µM Pregabalin for VGCC). Logic: Any radioactivity remaining in these wells represents non-specific background noise, which must be subtracted to calculate true specific binding.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Hargreaves Method (Thermal Hyperalgesia)

Causality Focus: We utilize the Hargreaves test rather than the Tail-Flick test. The Tail-Flick measures a simple spinal reflex, which is heavily skewed toward pure MOR agonists. The Hargreaves test measures supraspinal integration and peripheral sensitization, which is critical for capturing the analgesic efficacy of VGCC-modulating lactams.

  • Acclimation: Habituate adult male Sprague-Dawley rats in transparent plexiglass enclosures on a glass surface for 30 minutes prior to testing.

  • Baseline Establishment: Apply a radiant heat source to the plantar surface of the right hind paw. Record the paw withdrawal latency (PWL). Baseline PWL should be 10-12 seconds. Set an automatic cutoff at 20 seconds to prevent tissue damage.

  • Dosing: Administer E7OPAC (10, 20, 40 mg/kg), Morphine (3 mg/kg, Positive Control), or Vehicle (0.9% Saline, Negative Control) via intraperitoneal (i.p.) injection.

  • Self-Validation (Internal Baseline): Measure the PWL of the contralateral (uninjured/unstimulated) paw. Logic: If the contralateral paw shows significantly delayed withdrawal, the drug is causing systemic motor impairment or sedation, not true targeted analgesia.

  • Data Collection: Measure PWL at 30, 60, 90, and 120 minutes post-injection. Calculate the percentage of Maximum Possible Effect (%MPE).

Workflow Prep Compound Prep (E7OPAC vs Refs) InVitro In Vitro Assays (Radioligand Binding) Prep->InVitro Step 1 InVivo In Vivo Models (Hargreaves Test) InVitro->InVivo Step 2 Data Data Synthesis (IC50 & ED50) InVivo->Data Step 3

Fig 2: Sequential experimental workflow for validating E7OPAC efficacy.

References

  • Analgesic effectiveness of orally administered ethoheptazine in man. American Journal of the Medical Sciences.[Link]

  • Lactam-stabilized helical analogues of the analgesic μ-conotoxin KIIIA. National Institutes of Health (PMC).[Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. National Institutes of Health (PMC).[Link]

  • The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. National Institutes of Health (PMC).[Link]

Validation

Validating LC-MS/MS Methods for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate in Human Plasma: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Analyte Profiling & Mechanistic Insight Developing a robust LC-MS/MS method begins with a fundamental understanding of the analyte's physicochemical properties. Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS: 7512-08-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Mechanistic Insight

Developing a robust LC-MS/MS method begins with a fundamental understanding of the analyte's physicochemical properties. Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate (CAS: 7512-08-5) is an azepane derivative with a molecular weight of 261.32 g/mol .

The Mechanistic Challenge: Unlike many pharmaceutical compounds that contain basic secondary or tertiary amines, the nitrogen in this specific azepane ring is positioned adjacent to a carbonyl group (7-oxo), forming a lactam (cyclic amide). The delocalization of the nitrogen's lone pair into the carbonyl oxygen renders the molecule essentially neutral at physiological pH (pKa ~ 15).

This structural reality dictates our sample preparation strategy. Because the molecule cannot be readily ionized in solution to carry a positive charge, traditional Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) will fail to retain the analyte. We must instead rely on partitioning strategies driven by the molecule's moderate lipophilicity (LogP ~ 2.5) and its hydrogen-bond acceptor capabilities.

Sample Preparation Comparison: The Case for SLE

To extract this neutral lactam from human plasma, we evaluated three methodologies:

  • Alternative 1: Protein Precipitation (PPT) using Acetonitrile.

  • Alternative 2: Reversed-Phase Solid Phase Extraction (RP-SPE) using a polymeric sorbent.

  • Product: Supported Liquid Extraction (SLE) using high-capacity Diatomaceous Earth Microplates.

Quantitative Performance Data
Performance MetricAlternative 1: PPT (Acetonitrile)Alternative 2: RP-SPE (Polymeric)Product: Diatomaceous Earth SLE
Analyte Recovery (%) 92.4 ± 6.181.2 ± 4.595.8 ± 2.3
IS-Normalized Matrix Factor 0.65 (Severe Suppression)0.88 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal < 10%~ 85%> 99%
Process Time (96-well) 15 minutes45 minutes20 minutes
Elution Solvent Volume N/A1000 µL800 µL
Causality Behind the Data
  • PPT Failure: While PPT is fast, it leaves endogenous amphiphilic phospholipids in the extract. During Electrospray Ionization (ESI), these lipids outcompete our neutral analyte for charge at the droplet surface, resulting in severe ion suppression (Matrix Factor = 0.65).

  • RP-SPE Limitations: RP-SPE requires a complex condition-load-wash-elute sequence. Because the analyte is only moderately lipophilic, aggressive organic washes designed to remove plasma lipids often cause premature elution of the target compound, leading to lower recovery (81.2%).

  • The SLE Advantage: SLE leverages a simple liquid-liquid partitioning mechanism immobilized on a solid scaffold. When the aqueous plasma is loaded onto the diatomaceous earth, it forms a microscopic hydration layer. When the water-immiscible extraction solvent (Methyl tert-butyl ether, MTBE) is applied, the neutral lactam highly efficiently partitions into the organic phase. Crucially, plasma proteins and phospholipids remain trapped in the aqueous scaffold, yielding an exceptionally clean extract with near-perfect matrix factors.

Workflow cluster_ppt Alternative 1: PPT cluster_spe Alternative 2: RP-SPE cluster_sle Product: SLE Microplate Plasma Human Plasma Sample (Spiked with Analyte & IS) PPT Add 3x Vol MeCN Centrifuge Plasma->PPT SPE Condition -> Load Wash -> Elute Plasma->SPE SLE Load Aqueous -> Wait 5m Elute with MTBE Plasma->SLE PPT_Result High Phospholipid Ion Suppression PPT->PPT_Result LCMS LC-MS/MS Analysis (Biphenyl Column) PPT_Result->LCMS SPE_Result Moderate Recovery Time-Consuming SPE->SPE_Result SPE_Result->LCMS SLE_Result High Recovery Clean Extract SLE->SLE_Result SLE_Result->LCMS

Fig 1. Sample prep workflow comparison: PPT, RP-SPE, and SLE methodologies.

Chromatographic Strategy: Biphenyl vs. C18 Selectivity

While a standard C18 stationary phase relies exclusively on dispersive hydrophobic (Van der Waals) interactions, it often struggles to resolve structurally similar neutral compounds from background matrix noise.

Chromatographic Causality: Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate features a prominent phenyl ring at the 4-position. By utilizing a Biphenyl UHPLC column , we introduce orthogonal π−π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact directly with the π electrons of the analyte's phenyl ring. This dual-retention mechanism (hydrophobic + π−π ) significantly enhances retention time and provides unique steric selectivity, effectively pulling the analyte away from isobaric lipid interferences that would otherwise co-elute on a C18 column.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following SLE-to-LC-MS/MS protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the earliest stage of sample aliquoting, the method continuously tracks and normalizes any well-to-well variations in extraction efficiency or localized ion suppression.

Step-by-Step Methodology
  • Reagent & Quality Control (QC) Preparation:

    • Prepare calibration standards (1 – 1000 ng/mL) in blank human plasma.

    • Self-Validation Step: Formulate independent QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (750 ng/mL) concentrations. These must be embedded in every extraction batch to continuously verify assay accuracy.

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma (Blank, Standards, QCs, or Unknowns) into a 96-well collection plate.

    • Add 10 µL of SIL-IS working solution (50 ng/mL) to all wells (excluding double blanks) to normalize downstream variance.

    • Add 100 µL of LC-MS grade water to dilute the plasma, reducing viscosity and ensuring optimal partitioning. Mix at 800 rpm for 5 minutes.

  • Supported Liquid Extraction (SLE):

    • Transfer the 210 µL pre-treated sample to the Diatomaceous Earth SLE Microplate.

    • Apply a brief pulse of positive pressure (2-3 psi for 5 seconds) to initiate loading into the sorbent bed.

    • Critical Wait: Allow 5 minutes for the aqueous sample to completely absorb and form the hydration layer on the diatomaceous earth.

    • Add 2 x 400 µL of MTBE to elute the target analyte. Allow gravity flow for 5 minutes, followed by 10 seconds of positive pressure (5 psi) to collect the final drops into a clean plate.

  • Evaporation & Reconstitution:

    • Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (70% Water / 30% Methanol with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Regulatory Alignment & Validation Logic

Both the FDA's Bioanalytical Method Validation guidance[1] and the globally harmonized ICH M10 guidelines[2] mandate strict criteria for assay approval. The self-validating architecture of our SLE protocol ensures that if the embedded QCs deviate by >15% from their nominal concentrations, the batch automatically fails, preventing the reporting of compromised data[2].

ICHM10_Validation Start ICH M10 Validation Core Parameters AccPrec Accuracy & Precision (Intra/Inter-batch) Start->AccPrec Matrix Matrix Effect (IS-Normalized MF) Start->Matrix Stability Stability Assessments (F/T, Benchtop, Autosampler) Start->Stability AccPrec_Crit ±15% Nom. (±20% LLOQ) AccPrec->AccPrec_Crit Matrix_Crit CV < 15% (6 Lots) Matrix->Matrix_Crit Stability_Crit Deviation ≤ 15% from Nominal Stability->Stability_Crit ValPass Method Validated Ready for Study Samples AccPrec_Crit->ValPass Matrix_Crit->ValPass Stability_Crit->ValPass

Fig 2. Core logical relationships and criteria for ICH M10 method validation.

By abandoning generic PPT and SPE in favor of a chemically targeted SLE extraction paired with Biphenyl chromatography, laboratories can achieve an ICH M10-compliant workflow that guarantees data integrity for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate quantification.

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Safety & Regulatory Compliance

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